molecular formula C20H32O3 B241859 ent-16S,17-Dihydroxyatisan-3-one CAS No. 112523-91-8

ent-16S,17-Dihydroxyatisan-3-one

Cat. No. B241859
CAS RN: 112523-91-8
M. Wt: 320.5 g/mol
InChI Key: GFMRAAZMCOCUCY-ALCQSMKISA-N
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Description

Ent-16S,17-Dihydroxyatisan-3-one is a plant-derived metabolite that has been extracted from the leaves of the plant Atisana corymbosa . It is used in research and development studies as a reference material for HPLC . The molecular formula of ent-16S,17-Dihydroxyatisan-3-one is C20H32O3 .


Molecular Structure Analysis

The molecular weight of ent-16S,17-Dihydroxyatisan-3-one is 320.5 g/mol . The IUPAC name is (1S,4S,9S,10R,12R,13S)-13-hydroxy-13-(hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecan-6-one . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

Ent-16S,17-Dihydroxyatisan-3-one has a molecular weight of 320.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass are 320.23514488 g/mol . The topological polar surface area is 57.5 Ų .

Scientific Research Applications

Alpha-Glucosidase Inhibition

ent-16S,17-Dihydroxyatisan-3-one, identified in studies of Euphorbia antiquorum from Vietnam, has shown significant inhibitory activity against alpha-glucosidase. This could potentially have implications for managing blood sugar levels, particularly in the context of diabetes treatment. One of the compounds from the study, although not specifically ent-16S,17-Dihydroxyatisan-3-one, demonstrated the most significant inhibitory activity with an IC50 value of 69.62 µM (Tran et al., 2021).

Multidrug Resistance Inhibition in Tumor Cells

ent-16S,17-Dihydroxyatisan-3-one has also been studied for its effects on reversing multidrug resistance (MDR) in tumor cells. It was part of a group of compounds isolated from Euphorbia lagascae and tested on mouse lymphoma cells. This research is vital as it offers insights into potential treatments that could overcome the challenge of MDR in cancer therapy (Duarte et al., 2006).

Cytotoxic Effects

The compound has been isolated and identified in various studies focusing on its cytotoxic effects. For instance, research on Euphorbia fischeriana Steud. revealed that some ent-atisanes, including ent-16S,17-Dihydroxyatisan-3-one, showed inhibitory effects against human tumor cell lines such as MCF-7, HepG-2, and SGC-7901 (Wang et al., 2016).

Mechanism of Action

Target of Action

Ent-16S,17-Dihydroxyatisan-3-one has been found to have apoptosis induction activities on L5178 human MDR1 gene-transfected mouse lymphoma cells . This suggests that the compound’s primary targets could be the proteins involved in the apoptosis pathway.

Result of Action

The primary result of the action of Ent-16S,17-Dihydroxyatisan-3-one is the induction of apoptosis in certain cell types . This could potentially lead to the death of cancer cells, suggesting potential applications in cancer therapy.

Future Directions

The future directions of ent-16S,17-Dihydroxyatisan-3-one research could involve further exploration of its anti-inflammatory and antimelanogenesis effects. It could be a potent therapeutic and functional material for the prevention of oxidation-induced hyperpigmentation .

properties

IUPAC Name

(1S,4S,9S,10R,12R,13S)-13-hydroxy-13-(hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-17(2)14-5-9-19-8-4-13(20(23,11-19)12-21)10-15(19)18(14,3)7-6-16(17)22/h13-15,21,23H,4-12H2,1-3H3/t13-,14-,15+,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMRAAZMCOCUCY-ALCQSMKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC34CCC(CC3C2(CCC1=O)C)C(C4)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2C[C@@H](CC3)[C@@](C4)(CO)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920829
Record name 16,17-Dihydroxyatisan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ent-16S,17-Dihydroxyatisan-3-one

CAS RN

112523-91-8
Record name Atisan-3-one, 16,17-dihydroxy-, (5beta,8alpha,9beta,10alpha,12alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112523918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16,17-Dihydroxyatisan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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